4-(Chloromethyl)-5,5-dimethylhex-1-ene

Catalog No.
S13702171
CAS No.
M.F
C9H17Cl
M. Wt
160.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-5,5-dimethylhex-1-ene

Product Name

4-(Chloromethyl)-5,5-dimethylhex-1-ene

IUPAC Name

4-(chloromethyl)-5,5-dimethylhex-1-ene

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

InChI

InChI=1S/C9H17Cl/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3

InChI Key

GHWTZAFFJOHHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC=C)CCl

4-(Chloromethyl)-5,5-dimethylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a 5,5-dimethylhex-1-ene backbone. Its molecular formula is C9H17ClC_9H_{17}Cl, and it has a molecular weight of approximately 160.68 g/mol. The compound features a double bond between the first and second carbon atoms of the hexene chain, contributing to its reactivity and versatility in

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, resulting in derivatives like 4-(azidomethyl)-5,5-dimethylhex-1-ene.
  • Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids depending on the oxidizing agents used, such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction of the chloromethyl group can yield 4-(methyl)-5,5-dimethylhex-1-ene using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's potential as a versatile building block in organic synthesis.

The synthesis of 4-(Chloromethyl)-5,5-dimethylhex-1-ene typically involves the chloromethylation of 5,5-dimethylhex-1-ene. A common method includes:

  • Chloromethylation: Reacting 5,5-dimethylhex-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
  • Reaction Conditions: Controlled temperature and inert atmosphere are maintained to prevent unwanted side reactions.

For industrial production, continuous flow reactors may be utilized to enhance yield and product consistency while optimizing reaction conditions .

4-(Chloromethyl)-5,5-dimethylhex-1-ene finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules.
  • Pharmaceuticals: Investigated for potential use in drug development due to its reactive properties.
  • Polymer Production: Utilized in creating polymers and other industrial chemicals due to its ability to undergo various chemical transformations.

The interaction studies of 4-(Chloromethyl)-5,5-dimethylhex-1-ene primarily focus on its reactivity with nucleophiles and electrophiles. The chloromethyl group allows for diverse interactions that can lead to the formation of various derivatives. Understanding these interactions contributes to developing new materials and pharmaceuticals.

Several compounds share structural similarities with 4-(Chloromethyl)-5,5-dimethylhex-1-ene. Here are a few notable examples:

Compound NameKey FeaturesComparison
Chloromethyl methyl etherContains a chloromethyl group but lacks double bondLess reactive than 4-(Chloromethyl)-5,5-dimethylhex-1-ene
4-(Chloromethyl)benzoic acidAnother chloromethyl compoundDifferent functional group leading to distinct reactivity
1-Chloro-5,5-dimethyl-2-hexeneSimilar alkyl structure but lacks double bondReduced reactivity in addition reactions
1-Bromo-5,5-dimethyl-2-hexeneBromine replaces chlorineAffects reactivity and types of reactions

The uniqueness of 4-(Chloromethyl)-5,5-dimethylhex-1-ene lies in its specific structure that combines a chloromethyl group with a double bond in a hexane framework, enhancing its stability and versatility compared to other similar compounds.

XLogP3

3.9

Exact Mass

160.1018782 g/mol

Monoisotopic Mass

160.1018782 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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